molecular formula C15H19F3N2O B8394565 3-amino-N-(2-(trifluoromethyl)benzyl)cyclohexanecarboxamide

3-amino-N-(2-(trifluoromethyl)benzyl)cyclohexanecarboxamide

Cat. No. B8394565
M. Wt: 300.32 g/mol
InChI Key: HJJRHNDPRCNEHU-UHFFFAOYSA-N
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Patent
US07994317B2

Procedure details

To a solution of 3-(Boc-amino)cyclohexanecarboxylic acid (500 mg, 2.055 mmol, 1 equivalent) in dimethylformamide (10 ml) was added O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 781 mg, 2.055 mmol, 1 equivalent) and diisopropylethylamine (0.716 ml, 4.11 mmol, 2 equivalents). 2-trifluoromethyl benzylamine (360 mg, 2.055 mmol, 1 equivalent) was added and the reaction mixture was stirred at room temperature overnight. The solvent was evaporated to give the crude product, which was purified with RP-HPLC. The purified compound was treated with 50% TFA in DCM (20 ml) at room temperature for 2 hours, and then the solvents were removed in vacuo. The product (103 mg, 12% yield) was carried onto the next step without further purification. MS (ES+): m/e 301.06 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.716 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([OH:17])=O)[CH2:10]1)(OC(C)(C)C)=O.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C.[F:51][C:52]([F:62])([F:61])[C:53]1[CH:60]=[CH:59][CH:58]=[CH:57][C:54]=1[CH2:55][NH2:56]>CN(C)C=O>[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([C:15]([NH:56][CH2:55][C:54]2[CH:57]=[CH:58][CH:59]=[CH:60][C:53]=2[C:52]([F:51])([F:61])[F:62])=[O:17])[CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CC(CCC1)C(=O)O
Name
Quantity
781 mg
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
0.716 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
FC(C1=C(CN)C=CC=C1)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1CC(CCC1)C(=O)NCC1=C(C=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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